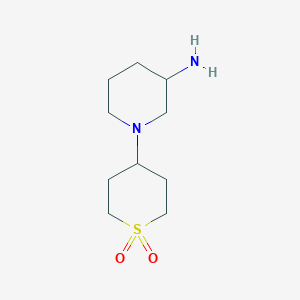

N-cyclobutylpiperidine-3-carboxamide

Übersicht

Beschreibung

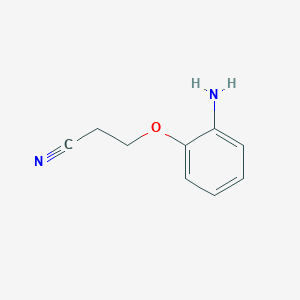

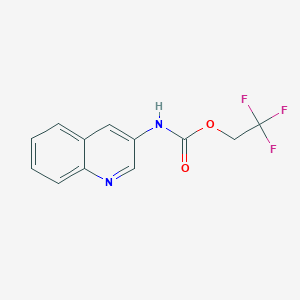

N-cyclobutylpiperidine-3-carboxamide, also known as CPP-115, is a synthetic analog of vigabatrin, a drug used to treat seizures. It has a molecular formula of C10H18N2O and a molecular weight of 182.26 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutyl group attached to a piperidine ring at one nitrogen atom, and a carboxamide group attached at the third carbon of the piperidine ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.26 g/mol . Other specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Aldehyde Oxidase (AO) Metabolism Reduction

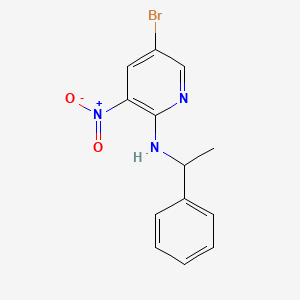

One study outlines the systematic modifications of the imidazo[1,2-a]pyrimidine system, specifically targeting reductions in metabolism mediated by aldehyde oxidase (AO), a crucial enzyme in drug metabolism. N-{trans-3-[(5-Cyano-6-methylpyridin-2-yl)oxy]-2,2,4,4-tetramethylcyclobutyl}imidazo[1,2-a]pyrimidine-3-carboxamide was identified as a full antagonist of the androgen receptor, displaying significant tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, its rapid metabolism by AO prompted research into medicinal chemistry strategies to mitigate this effect, revealing two effective approaches: altering the heterocycle or blocking the reactive site to reduce AO-mediated metabolism. This discovery is pivotal for enhancing the pharmacokinetic profiles of drugs within similar chemical frameworks A. Linton et al., 2011.

Synthesis and Characterization of Research Chemicals

Another area of research involves the synthesis and characterization of novel compounds, as demonstrated by the identification and differentiation of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its regioisomer. This work highlights the importance of accurate chemical identification in the distribution of research chemicals and provides a foundation for the exploration of their pharmacological properties Gavin McLaughlin et al., 2016.

Cytotoxic Agents

Research into cytotoxic agents is a critical area of medicinal chemistry. The Phase I study of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a new DNA-intercalating drug with a dual mode of cytotoxic action involving topoisomerases I and II, underscores the potential for novel cancer therapies. Although the maximum tolerated dose was identified without observing significant anti-proliferative activity, this study lays the groundwork for further investigation into optimizing dosing and delivery methods for therapeutic efficacy M. McCrystal et al., 1999.

Gold-Catalyzed Cycloisomerization

The application of gold catalysis in organic synthesis is illustrated by the gold-catalyzed cycloisomerization of N-propargylindole-2-carboxamides, leading to the efficient synthesis of beta-carbolinones. This methodology has implications for the synthesis of complex molecules, including lavendamycin analogues, showcasing the versatility of gold catalysis in facilitating novel synthetic routes D. England & A. Padwa, 2008.

Eigenschaften

IUPAC Name |

N-cyclobutylpiperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10(12-9-4-1-5-9)8-3-2-6-11-7-8/h8-9,11H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSDLICZUDBZOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)NC(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-4-carboxamide](/img/structure/B1444996.png)

![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B1445009.png)